4-(2-hydroxyphenyl)pyrrolidin-2-one
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Overview
Description
4-(2-hydroxyphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities. This compound features a pyrrolidinone ring substituted with a hydroxyphenyl group, making it a valuable scaffold in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
The primary target of 4-(2-hydroxyphenyl)pyrrolidin-2-one is related to its adrenolytic properties . Adrenolytic agents work by blocking the effects of catecholamines, such as adrenaline and noradrenaline, on the adrenergic receptors. This can have a variety of effects on the body, depending on the specific receptors that are blocked.
Mode of Action
The compound interacts with its targets by blocking the effects of catecholamines. This can result in a variety of changes, including a decrease in heart rate and a prolongation of P–Q, Q–T intervals and QRS complex . These changes can have significant effects on the body’s cardiovascular system.
Biochemical Pathways
It is known that the compound has significant antioxidant activity , suggesting that it may interact with pathways related to oxidative stress and inflammation.
Result of Action
The compound has been shown to have excellent antiarrhythmic activity, suggesting that it can help to regulate heart rhythm . In addition, it has significant antioxidant effects , which could help to protect cells from damage caused by free radicals.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-(2-hydroxyphenyl)pyrrolidin-2-one has been shown to interact with various enzymes and proteins. For instance, it has been found to have adrenolytic properties, suggesting that it may interact with adrenergic receptors . The nature of these interactions is likely to involve binding to the receptor, leading to changes in cellular signaling.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, potentially through its interactions with adrenergic receptors . This could lead to changes in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, potentially including adrenergic receptors . This binding could lead to changes in enzyme activity, either through inhibition or activation, and could result in changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyphenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The hydroxyphenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted pyrrolidinones .
Scientific Research Applications
4-(2-hydroxyphenyl)pyrrolidin-2-one has several scientific research applications:
Comparison with Similar Compounds
4-(2-hydroxyphenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidine-2-one: A simpler structure without the hydroxyphenyl group, used in various synthetic applications.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that enhance their biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and development .
Properties
CAS No. |
1367023-24-2 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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